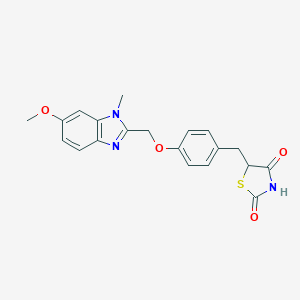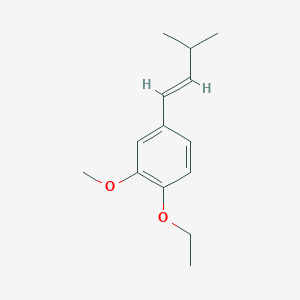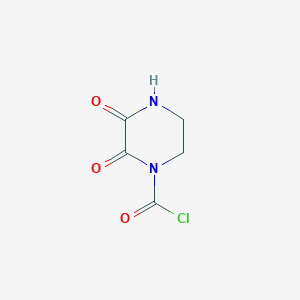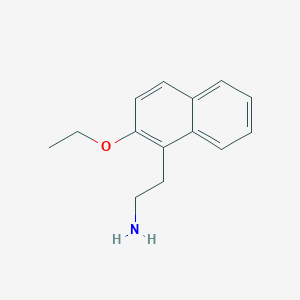
2-(2-Ethoxynaphthalen-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxynaphthalen-1-yl)ethanamine, commonly known as ENE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of ENE is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
ENE has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that ENE inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of various receptors, including the adenosine A1 receptor and the serotonin 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENE has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It also exhibits a high degree of stability, making it suitable for long-term storage. However, ENE has some limitations as a research tool. It is relatively expensive, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
Future research on ENE could focus on its potential applications in drug delivery systems. It could also be studied for its potential use as a fluorescent probe in bioimaging. Additionally, further studies could be conducted to elucidate the exact mechanism of action of ENE and its potential therapeutic applications.
Métodos De Síntesis
ENE can be synthesized through a multi-step process, which involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-(naphthalen-1-yl)ethanol. This intermediate product is then reacted with ethylamine in the presence of a dehydrating agent to form ENE.
Aplicaciones Científicas De Investigación
ENE has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ENE has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
In material science, ENE has been studied for its potential use as a fluorescent probe due to its unique photophysical properties. It has also been used as a building block for the synthesis of various organic compounds.
Propiedades
Número CAS |
180334-20-7 |
|---|---|
Nombre del producto |
2-(2-Ethoxynaphthalen-1-yl)ethanamine |
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-(2-ethoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C14H17NO/c1-2-16-14-8-7-11-5-3-4-6-12(11)13(14)9-10-15/h3-8H,2,9-10,15H2,1H3 |
Clave InChI |
RTRLXMSYJNWWHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CCN |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)CCN |
Sinónimos |
1-Naphthaleneethanamine,2-ethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



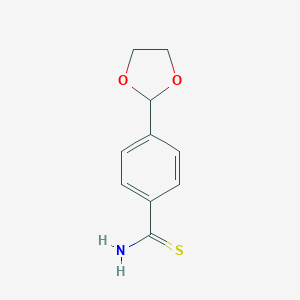
![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)
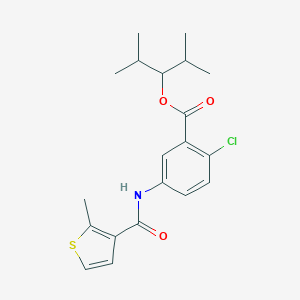

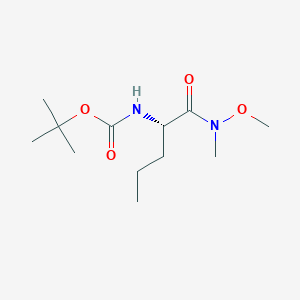
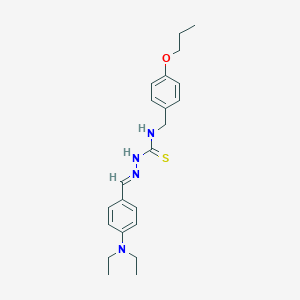
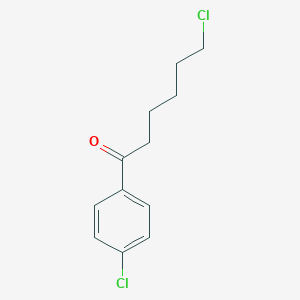
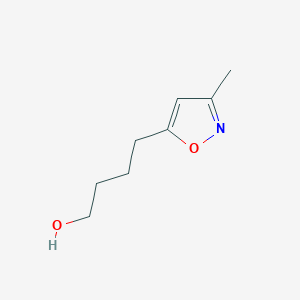
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)
![1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B70884.png)
